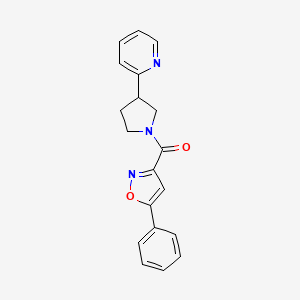
5-Formyl-2-(trifluoromethyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Formyl-2-(trifluoromethyl)phenylboronic acid is a compound that belongs to the class of organoboron compounds. It is characterized by the presence of a formyl group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.
作用机制
Target of Action
The primary target of 5-Formyl-2-(trifluoromethyl)phenylboronic acid is the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms . LeuRS plays a crucial role in protein synthesis, making it a significant target for antimicrobial action.
Mode of Action
This compound interacts with its target by binding to the active site of the enzyme. In some solutions, the compound isomerizes to form a cyclic isomer, 3-hydroxybenzoxaborole . This isomer has been shown to bind into the active pocket of Candida albicans LeuRS, similar to the recently approved benzoxaborole antifungal drug .
Biochemical Pathways
The compound’s action affects the protein synthesis pathway in microorganisms. By blocking LeuRS, it disrupts the normal function of this enzyme, leading to inhibition of protein synthesis and thus, the growth of the microorganism .
Result of Action
The compound’s action results in moderate antimicrobial activity against Candida albicans . It also shows higher activity against Aspergillus niger and bacteria such as Escherichia coli and Bacillus cereus . In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of the benzoxaborole antifungal drug .
Action Environment
Environmental factors such as pH and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the presence of an electron-withdrawing substituent in the compound results in a considerable rise in acidity compared to its analogues . This could potentially affect the compound’s stability and efficacy in different environments.
生化分析
Biochemical Properties
5-Formyl-2-(trifluoromethyl)phenylboronic acid has been found to display many interesting features, not only from synthetic but also from an application as well as structural points of view . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . In some solutions, the compound isomerizes with formation of the corresponding 3-hydroxybenzoxaborole .
Cellular Effects
It has been suggested that it may have antimicrobial activity, showing moderate action against Candida albicans . The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of 5-Formyl-2-(trifluoromethyl)phenylboronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Formyl-2-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products Formed
Oxidation: 5-Carboxy-2-(trifluoromethyl)phenylboronic acid.
Reduction: 5-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid.
Substitution: Various aryl derivatives depending on the coupling partner.
科学研究应用
5-Formyl-2-(trifluoromethyl)phenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential antimicrobial properties, particularly against fungi and bacteria.
Medicine: Explored for its potential use in drug development, especially in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various chemical processes.
相似化合物的比较
Similar Compounds
- 2-Formylphenylboronic acid
- 2-Formyl-3-fluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
5-Formyl-2-(trifluoromethyl)phenylboronic acid is unique due to the combined presence of the formyl and trifluoromethyl groups, which impart distinct electronic and steric properties.
属性
IUPAC Name |
[5-formyl-2-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-2-1-5(4-13)3-7(6)9(14)15/h1-4,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOXOZRQTWLEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2993675.png)
![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)
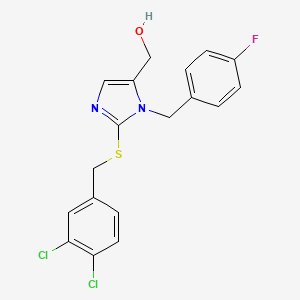
![3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2993682.png)
![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2993683.png)
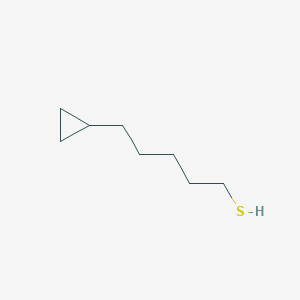
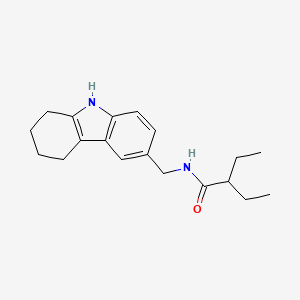

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2993691.png)
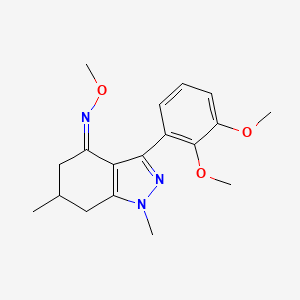
methanone](/img/structure/B2993693.png)
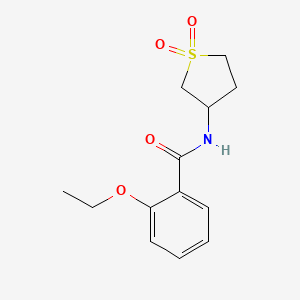
![(E)-2-cyano-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2993695.png)
